molecular formula C13H22N2O4 B6210428 5-[(tert-butoxy)carbonyl]-octahydro-1H-pyrrolo[3,4-c]pyridine-3a-carboxylic acid CAS No. 1373504-15-4

5-[(tert-butoxy)carbonyl]-octahydro-1H-pyrrolo[3,4-c]pyridine-3a-carboxylic acid

Cat. No. B6210428
CAS RN: 1373504-15-4
M. Wt: 270.3
InChI Key:
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Description

5-[(tert-butoxy)carbonyl]-octahydro-1H-pyrrolo[3,4-c]pyridine-3a-carboxylic acid (5-tBCOP) is an organic compound with a wide range of scientific applications. It is a derivative of the pyrrolo[3,4-c]pyridine family, which includes a wide range of compounds that have been studied for their potential medicinal and therapeutic applications. 5-tBCOP has been studied for its ability to act as a precursor in the synthesis of other compounds, as well as for its potential use in a variety of scientific research applications.

Scientific Research Applications

5-[(tert-butoxy)carbonyl]-octahydro-1H-pyrrolo[3,4-c]pyridine-3a-carboxylic acid has a wide range of scientific research applications. It has been studied as a potential inhibitor of the enzyme acetylcholinesterase, which plays a role in the regulation of neurotransmission in the brain. It has also been studied as a potential inhibitor of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as serotonin and dopamine. Additionally, 5-[(tert-butoxy)carbonyl]-octahydro-1H-pyrrolo[3,4-c]pyridine-3a-carboxylic acid has been studied for its potential use in the synthesis of other compounds, such as pyrrolo[3,4-c]pyridine derivatives.

Mechanism of Action

The mechanism of action of 5-[(tert-butoxy)carbonyl]-octahydro-1H-pyrrolo[3,4-c]pyridine-3a-carboxylic acid is not well understood. However, it is believed to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission in the brain. Additionally, it is believed to act as an inhibitor of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as serotonin and dopamine.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-[(tert-butoxy)carbonyl]-octahydro-1H-pyrrolo[3,4-c]pyridine-3a-carboxylic acid are not well understood. However, it is believed to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission in the brain. Additionally, it is believed to act as an inhibitor of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as serotonin and dopamine.

Advantages and Limitations for Lab Experiments

The use of 5-[(tert-butoxy)carbonyl]-octahydro-1H-pyrrolo[3,4-c]pyridine-3a-carboxylic acid in laboratory experiments has several advantages and limitations. One of the main advantages is that it is relatively easy to synthesize, as it can be synthesized via a nucleophilic substitution reaction. Additionally, it is relatively stable and can be stored for long periods of time. However, one of the main limitations is that its mechanism of action is not well understood, which can make it difficult to predict its effects in different experiments.

Future Directions

There are a number of potential future directions for the use of 5-[(tert-butoxy)carbonyl]-octahydro-1H-pyrrolo[3,4-c]pyridine-3a-carboxylic acid in scientific research. One potential direction is to further explore its potential as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission in the brain. Additionally, further research could be done to explore its potential as an inhibitor of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as serotonin and dopamine. Additionally, research could be done to explore its potential use in the synthesis of other compounds, such as pyrrolo[3,4-c]pyridine derivatives. Finally, research could be done to further explore its biochemical and physiological effects in different experimental systems.

Synthesis Methods

5-[(tert-butoxy)carbonyl]-octahydro-1H-pyrrolo[3,4-c]pyridine-3a-carboxylic acid can be synthesized through a variety of methods. The most common method is via a nucleophilic substitution reaction, which involves the use of a nucleophile (such as a Grignard reagent) and a suitable electrophile (such as a carbonyl compound). The reaction is typically carried out in an inert atmosphere (such as nitrogen) at a temperature of around 0°C. The reaction yields a mixture of the desired product and byproducts, which can be separated and purified using chromatographic techniques.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-[(tert-butoxy)carbonyl]-octahydro-1H-pyrrolo[3,4-c]pyridine-3a-carboxylic acid involves the protection of the amine group, followed by the cyclization of the protected amine with an appropriate diene. The resulting product is then deprotected to yield the final compound.", "Starting Materials": [ "Octahydro-1H-pyrrolo[3,4-c]pyridine-3a-carboxylic acid", "tert-Butyl chloroformate", "Diene (e.g. 1,3-butadiene)" ], "Reaction": [ "Protection of the amine group with tert-butyl chloroformate to yield the tert-butoxycarbonyl (Boc) protected amine", "Addition of the diene to the Boc-protected amine and cyclization to yield the desired product", "Deprotection of the Boc group using an appropriate reagent (e.g. trifluoroacetic acid) to yield 5-[(tert-butoxy)carbonyl]-octahydro-1H-pyrrolo[3,4-c]pyridine-3a-carboxylic acid" ] }

CAS RN

1373504-15-4

Product Name

5-[(tert-butoxy)carbonyl]-octahydro-1H-pyrrolo[3,4-c]pyridine-3a-carboxylic acid

Molecular Formula

C13H22N2O4

Molecular Weight

270.3

Purity

95

Origin of Product

United States

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